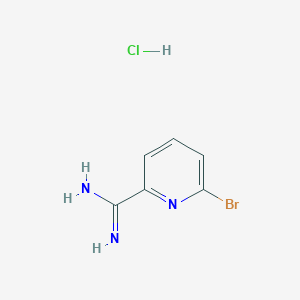
3-Bromo-5-chloro-2-methoxy-4-methylpyridine
Vue d'ensemble
Description
3-Bromo-5-chloro-2-methoxy-4-methylpyridine is a chemical compound with the molecular formula C7H7BrClNO . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-chloro-2-methoxy-4-methylpyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: a bromo group at the 3-position, a chloro group at the 5-position, and a methoxy group at the 2-position. There is also a methyl group attached to the 4-position .Applications De Recherche Scientifique
Synthesis of p38α MAP Kinase Inhibitors
This compound serves as a precursor in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors are crucial in the treatment of cytokine-driven diseases such as rheumatoid arthritis and psoriasis. The optimized synthesis from this pyridine derivative has shown improved yields and avoids the use of palladium as a catalyst, making it a more sustainable option in pharmaceutical chemistry.
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of cholinergic drugs and modulators of mGluR5 , suggesting potential targets.
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds participate in the synthesis of cholinergic drugs and modulators of mGluR5 , suggesting that it may influence related biochemical pathways.
Result of Action
Similar compounds have been used in the synthesis of cholinergic drugs and modulators of mGluR5 , suggesting potential therapeutic effects.
Propriétés
IUPAC Name |
3-bromo-5-chloro-2-methoxy-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-4-5(9)3-10-7(11-2)6(4)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWBHPSHBRYYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630888 | |
| Record name | 3-Bromo-5-chloro-2-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-2-methoxy-4-methylpyridine | |
CAS RN |
851607-30-2 | |
| Record name | 3-Bromo-5-chloro-2-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}acetic acid](/img/structure/B1290363.png)






![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)





